molecular formula C13H22N4O2 B6470064 N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide CAS No. 2640889-03-6

N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B6470064
CAS No.: 2640889-03-6
M. Wt: 266.34 g/mol
InChI Key: DLSYGEQRGXXBAM-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Alkylation: The oxadiazole intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by cyclization of an appropriate precursor, such as an amino acid derivative.

    Coupling Reaction: The final step involves coupling the oxadiazole intermediate with the pyrrolidine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced derivatives with modified functional groups.

Scientific Research Applications

N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxylate
  • N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxylamide

Uniqueness

N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-9-15-16-11(19-9)8-17-6-5-10(7-17)12(18)14-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSYGEQRGXXBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCC(C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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